molecular formula C25H22N2S2 B11179726 N-[(1Z)-4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]biphenyl-4-amine

N-[(1Z)-4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]biphenyl-4-amine

Cat. No.: B11179726
M. Wt: 414.6 g/mol
InChI Key: JRMQBHJBZCDZSP-UHFFFAOYSA-N
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Description

N-[(1Z)-4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]biphenyl-4-amine is a complex organic compound with a unique structure that includes a quinoline core and a biphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1Z)-4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]biphenyl-4-amine typically involves multiple steps, including the formation of the quinoline core, the introduction of the dithiolo group, and the coupling with the biphenyl amine. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(1Z)-4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]biphenyl-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions include various quinoline and biphenyl derivatives, which can have different functional groups and properties.

Scientific Research Applications

N-[(1Z)-4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]biphenyl-4-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in the study of biological processes and as a probe for various biochemical assays.

    Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-[(1Z)-4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]biphenyl-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives and biphenyl amines, such as:

Uniqueness

N-[(1Z)-4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]biphenyl-4-amine is unique due to its specific structure, which combines a quinoline core with a biphenyl moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C25H22N2S2

Molecular Weight

414.6 g/mol

IUPAC Name

4,4,7-trimethyl-N-(4-phenylphenyl)-5H-dithiolo[3,4-c]quinolin-1-imine

InChI

InChI=1S/C25H22N2S2/c1-16-9-14-20-21(15-16)27-25(2,3)23-22(20)24(29-28-23)26-19-12-10-18(11-13-19)17-7-5-4-6-8-17/h4-15,27H,1-3H3

InChI Key

JRMQBHJBZCDZSP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C3=C(C(N2)(C)C)SSC3=NC4=CC=C(C=C4)C5=CC=CC=C5

Origin of Product

United States

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